Cas no 31309-48-5 (3-chloro-N-[(pyridin-2-yl)methyl]aniline)

3-Chloro-N-[(pyridin-2-yl)methyl]aniline is a versatile organic compound featuring both pyridine and aniline moieties, linked by a methylene bridge. Its structure offers a unique combination of electron-rich and electron-deficient aromatic systems, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro substituent enhances reactivity for further functionalization, while the pyridinylmethyl group contributes to coordination properties, useful in ligand design. This compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in cross-coupling reactions, heterocyclic synthesis, and metal complexation. Its balanced reactivity and structural flexibility make it suitable for applications in medicinal chemistry and material science.
3-chloro-N-[(pyridin-2-yl)methyl]aniline structure
31309-48-5 structure
商品名:3-chloro-N-[(pyridin-2-yl)methyl]aniline
CAS番号:31309-48-5
MF:C12H11ClN2
メガワット:218.682141542435
CID:5195065
PubChem ID:28455743

3-chloro-N-[(pyridin-2-yl)methyl]aniline 化学的及び物理的性質

名前と識別子

    • (3-Chloro-phenyl)-pyridin-2-ylmethyl-amine
    • 2-Pyridinemethanamine, N-(3-chlorophenyl)-
    • 3-chloro-N-[(pyridin-2-yl)methyl]aniline
    • インチ: 1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2
    • InChIKey: RNFBTPCYBXEWSC-UHFFFAOYSA-N
    • ほほえんだ: C1(CNC2=CC=CC(Cl)=C2)=NC=CC=C1

3-chloro-N-[(pyridin-2-yl)methyl]aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521548-10g
3-Chloro-N-(pyridin-2-ylmethyl)aniline
31309-48-5 98%
10g
¥14912.00 2024-08-02
Enamine
EN300-164943-0.1g
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
0.1g
$640.0 2023-06-04
Enamine
EN300-164943-1.0g
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
1g
$728.0 2023-06-04
Enamine
EN300-164943-0.25g
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
0.25g
$670.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01023067-5g
3-Chloro-N-(pyridin-2-ylmethyl)aniline
31309-48-5 98%
5g
¥9352.0 2023-03-17
Enamine
EN300-164943-2500mg
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
2500mg
$810.0 2023-09-21
Enamine
EN300-164943-50mg
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
50mg
$348.0 2023-09-21
Enamine
EN300-164943-1000mg
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
1000mg
$414.0 2023-09-21
Enamine
EN300-164943-5000mg
3-chloro-N-[(pyridin-2-yl)methyl]aniline
31309-48-5
5000mg
$1199.0 2023-09-21
Ambeed
A1054096-5g
3-Chloro-N-(pyridin-2-ylmethyl)aniline
31309-48-5 98%
5g
$1363.0 2024-04-20

3-chloro-N-[(pyridin-2-yl)methyl]aniline 関連文献

3-chloro-N-[(pyridin-2-yl)methyl]anilineに関する追加情報

Professional Introduction to 3-Chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5)

3-Chloro-N-[(pyridin-2-yl)methyl]aniline, identified by its Chemical Abstracts Service (CAS) number 31309-48-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylamine derivatives, characterized by its structural motif of a chloro-substituted benzene ring linked to an aniline moiety, further modified by a pyridine-2-ylmethyl side chain. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.

The synthesis of 3-chloro-N-[(pyridin-2-yl)methyl]aniline involves multi-step organic transformations, typically starting from commercially available precursors such as aniline and 2-chlorobenzaldehyde. The process often includes nucleophilic substitution reactions, alkylation, and cyclization steps to construct the desired pyridine-piperazine-like scaffold. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.

In recent years, 3-chloro-N-[(pyridin-2-yl)methyl]aniline has garnered attention due to its potential pharmacological properties. Studies have suggested that this compound exhibits inhibitory activity against various enzymatic targets, making it a valuable scaffold for developing novel therapeutic agents. Specifically, its structural features are reminiscent of known bioactive molecules that interact with proteins involved in metabolic pathways and signal transduction. This has prompted researchers to explore its efficacy in modulating pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is its versatility in medicinal chemistry. The presence of both chloro and pyridine substituents allows for further derivatization, enabling the creation of a diverse library of analogs with tailored biological profiles. For instance, modifications at the pyridine ring can alter binding affinity and selectivity towards specific targets, while the chloro group can serve as a handle for subsequent functionalization via palladium-catalyzed reactions.

The pharmacokinetic profile of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is another critical area of investigation. Preclinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, preliminary toxicology studies have shown that it demonstrates acceptable safety margins at therapeutic doses, although further comprehensive assessments are necessary to fully understand its risk-benefit profile.

The integration of computational chemistry has significantly accelerated the discovery process for compounds like 3-chloro-N-[(pyridin-2-yl)methyl]aniline. Molecular modeling techniques have been employed to predict binding interactions with biological targets, providing insights into potential mechanisms of action. These simulations have guided the optimization of lead compounds towards higher efficacy and lower toxicity. Furthermore, virtual screening algorithms have identified novel derivatives with enhanced pharmacological properties, streamlining the drug development pipeline.

In conclusion, 3-chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5) represents a promising candidate in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its synthesis via well-established organic methodologies ensures scalability for industrial production, while ongoing studies continue to uncover its therapeutic potential across multiple disease areas. As our understanding of its pharmacological properties deepens, this compound is poised to contribute significantly to the development of next-generation medicinal agents.

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